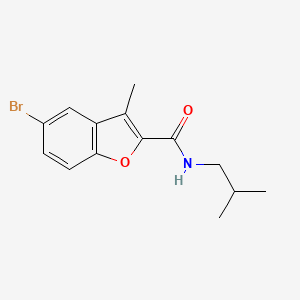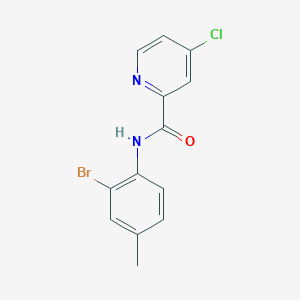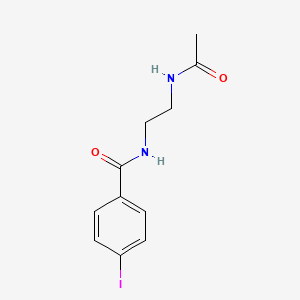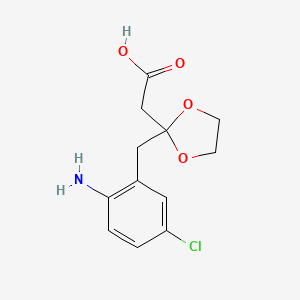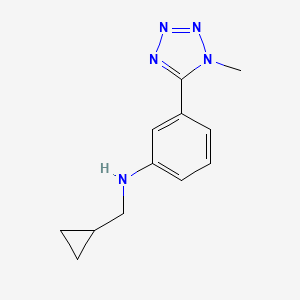
n-(Cyclopropylmethyl)-3-(1-methyl-1h-tetrazol-5-yl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
n-(Cyclopropylmethyl)-3-(1-methyl-1h-tetrazol-5-yl)aniline: is a compound that features a cyclopropylmethyl group attached to an aniline ring, which is further substituted with a 1-methyl-1h-tetrazol-5-yl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of n-(Cyclopropylmethyl)-3-(1-methyl-1h-tetrazol-5-yl)aniline typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via a one-pot reaction of aldehydes and 1h-tetrazole-5-thiols mediated by N-tosylhydrazones.
Attachment of the Cyclopropylmethyl Group: The cyclopropylmethyl group can be introduced through a nucleophilic substitution reaction, where a suitable cyclopropylmethyl halide reacts with an aniline derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
化学反应分析
Types of Reactions
n-(Cyclopropylmethyl)-3-(1-methyl-1h-tetrazol-5-yl)aniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aniline nitrogen or the tetrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding nitro or nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of N-substituted aniline or tetrazole derivatives.
科学研究应用
n-(Cyclopropylmethyl)-3-(1-methyl-1h-tetrazol-5-yl)aniline has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting neurological or inflammatory pathways.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties such as increased thermal stability or unique electronic characteristics.
Biological Studies: The compound can be used in studies to understand its interaction with biological macromolecules and its potential as a therapeutic agent.
作用机制
The mechanism of action of n-(Cyclopropylmethyl)-3-(1-methyl-1h-tetrazol-5-yl)aniline involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing the compound to interact with enzymes or receptors that recognize carboxylate groups. The cyclopropylmethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .
相似化合物的比较
Similar Compounds
- 1-Methyl-N-(4-methylbenzyl)-1H-tetrazol-5-amine
- N-(2-((1-Methyl-1H-tetrazol-5-yl)thio)ethyl)-N-(thien-2-ylmethyl)amine
Uniqueness
n-(Cyclopropylmethyl)-3-(1-methyl-1h-tetrazol-5-yl)aniline is unique due to the presence of both a cyclopropylmethyl group and a tetrazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
分子式 |
C12H15N5 |
|---|---|
分子量 |
229.28 g/mol |
IUPAC 名称 |
N-(cyclopropylmethyl)-3-(1-methyltetrazol-5-yl)aniline |
InChI |
InChI=1S/C12H15N5/c1-17-12(14-15-16-17)10-3-2-4-11(7-10)13-8-9-5-6-9/h2-4,7,9,13H,5-6,8H2,1H3 |
InChI 键 |
JTVGYWWHNSNXMY-UHFFFAOYSA-N |
规范 SMILES |
CN1C(=NN=N1)C2=CC(=CC=C2)NCC3CC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4,4'-[(2,5-Dimethoxyphenyl)methylene]dimorpholine](/img/structure/B14915106.png)
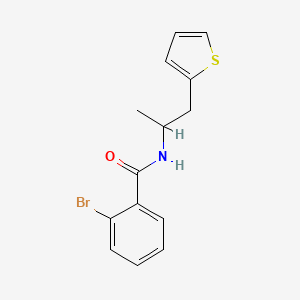
![N-(2-methoxyethyl)-4-[(15S)-10-(4-methylphenyl)-12,14-dioxo-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-13-yl]benzamide](/img/structure/B14915120.png)
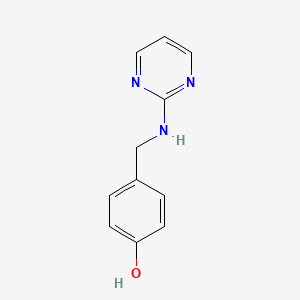
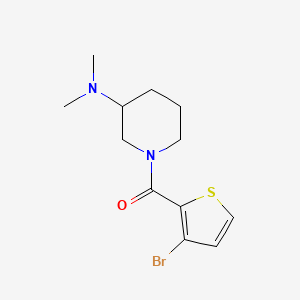
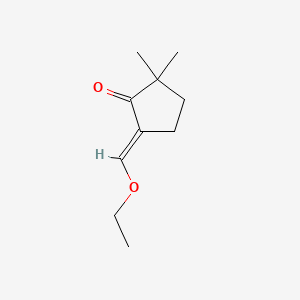
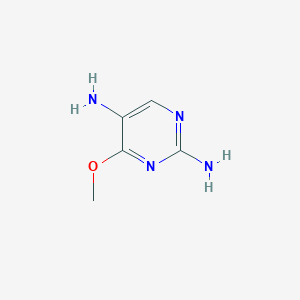
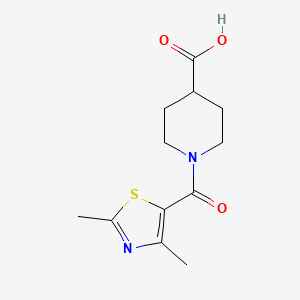
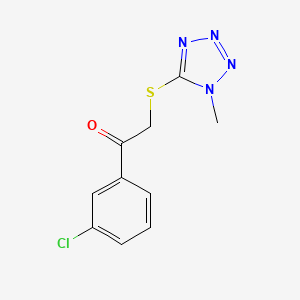
![2-({[(4-Bromo-2-methylphenyl)carbamoyl]methyl}sulfanyl)acetic acid](/img/structure/B14915161.png)
